An In-Depth Technical Guide to 3-Chloro-4-ethoxybenzoyl chloride: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Chloro-4-ethoxybenzoyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-ethoxybenzoyl chloride, a substituted aromatic acyl chloride of significant interest in synthetic organic chemistry. While a specific CAS Number for this compound is not readily indexed in major public chemical databases, this guide establishes its identity based on its direct precursor, 3-Chloro-4-ethoxybenzoic acid (CAS No. 213598-15-3). We will detail its logical synthesis, predict its physicochemical properties based on well-understood chemical principles and data from close structural analogs, explore its reactivity as a versatile chemical intermediate, and discuss its potential applications, particularly in the fields of pharmaceutical and agrochemical development. This document serves as a foundational resource for researchers intending to synthesize and utilize this valuable, yet less-documented, chemical building block.
Introduction and Physicochemical Properties
3-Chloro-4-ethoxybenzoyl chloride is an organochlorine compound featuring a benzene ring substituted with a chloro group, an ethoxy group, and a highly reactive acyl chloride functional group. The strategic placement of these substituents makes it a valuable intermediate for introducing the 3-chloro-4-ethoxybenzoyl moiety into larger, more complex molecules. Acyl chlorides, in general, are powerful acylating agents, and the specific substitution pattern on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API)[1].
Identification and Nomenclature
-
Systematic Name: 3-Chloro-4-ethoxybenzoyl chloride
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Precursor: 3-Chloro-4-ethoxybenzoic acid
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Precursor CAS Number: 213598-15-3
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Inferred Molecular Formula: C₉H₈Cl₂O₂
Physicochemical Data Summary
Direct experimental data for 3-Chloro-4-ethoxybenzoyl chloride is scarce. However, we can extrapolate its likely properties from its precursor and closely related analogs such as 4-Ethoxybenzoyl chloride (CAS: 16331-46-7)[2][3][4] and 3-Chloro-4-methoxybenzoyl Chloride (CAS: 36590-49-5)[5].
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Molecular Weight | 219.07 g/mol | Calculated from the molecular formula C₉H₈Cl₂O₂. |
| Appearance | Colorless to light-yellow fuming liquid or low-melting solid | Benzoyl chlorides are typically colorless or pale yellow liquids or solids with pungent odors[6]. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Higher than the precursor's melting point (211-215 °C). Analog 4-Ethoxybenzoyl chloride has a bp of 142-145 °C at 20 mmHg[2]. |
| Reactivity | Highly reactive with nucleophiles; moisture-sensitive | Reacts exothermically with water, alcohols, and amines[6]. Fumes in air due to reaction with moisture to form HCl[6]. |
| Solubility | Soluble in anhydrous organic solvents (DCM, THF, Toluene). Decomposes in protic solvents (water, alcohols). | Typical for acyl chlorides[7]. |
Synthesis and Mechanism
The most direct and industrially scalable synthesis of 3-Chloro-4-ethoxybenzoyl chloride is the chlorination of its corresponding carboxylic acid, 3-Chloro-4-ethoxybenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.[8][9][10]
Causality of Reagent Selection
The conversion of a carboxylic acid to an acyl chloride requires the transformation of the hydroxyl (-OH) group, a poor leaving group, into a better one. Thionyl chloride excels in this role for several key reasons:
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Activation: It reacts with the carboxylic acid to form a highly reactive chlorosulfite intermediate.
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Irreversibility: The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.[9][10]
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Purity: The volatile nature of the byproducts simplifies the purification process, often leaving a relatively clean crude product that can be purified by distillation.[8]
A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent, a more potent chlorinating agent.[9]
Experimental Protocol: Synthesis from 3-Chloro-4-ethoxybenzoic acid
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH), add 3-Chloro-4-ethoxybenzoic acid (1.0 eq.).
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Reagent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add an excess of thionyl chloride (SOCl₂, ~5.0 eq.), either neat or with an anhydrous solvent like toluene.[11] Add a catalytic amount of DMF (e.g., 1-2 drops).
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Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.
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Purification: The resulting crude 3-Chloro-4-ethoxybenzoyl chloride can be purified by fractional vacuum distillation to yield the final product.
Visualization of Synthesis Workflow and Mechanism
Caption: A typical laboratory workflow for the synthesis of 3-Chloro-4-ethoxybenzoyl chloride.
Chemical Reactivity and Synthetic Utility
As a typical benzoyl chloride, the reactivity of this molecule is dominated by the electrophilic carbonyl carbon of the acyl chloride group. It is a potent acylating agent, readily undergoing nucleophilic acyl substitution with a wide variety of nucleophiles.[12]
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Hydrolysis: Reacts rapidly with water to revert to the parent carboxylic acid and HCl. This underscores the need for anhydrous conditions during its synthesis and use.[12]
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Alcoholysis: Reacts with alcohols to form esters, a fundamental transformation in the synthesis of many pharmaceuticals and fragrances.
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Aminolysis: Reacts with primary and secondary amines to form amides. This reaction is crucial for building the benzamide linkages present in numerous drug molecules.[2]
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Friedel-Crafts Acylation: It can react with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.[12]
The electronic nature of the substituents on the aromatic ring modulates the reactivity of the acyl chloride. The chlorine atom acts as an electron-withdrawing group via induction, slightly increasing the electrophilicity of the carbonyl carbon. Conversely, the ethoxy group is electron-donating through resonance, which can temper this effect. This electronic balance makes it a moderately reactive and selective building block.
Caption: Core synthetic transformations involving 3-Chloro-4-ethoxybenzoyl chloride.
Applications in Pharmaceutical and Agrochemical Research
Substituted benzoyl chlorides are indispensable intermediates in the synthesis of APIs and agrochemicals.[13][14] The 3-chloro-4-alkoxy substitution pattern is a recognized motif in medicinal chemistry. For instance, the related intermediate 3-Chloro-4-methoxybenzenemethanamine is a key building block for Avanafil, a PDE-5 inhibitor used to treat erectile dysfunction[1]. Similarly, substituted benzoyl chlorides are used to create benzanilides, a class of compounds investigated as potential potassium channel activators for treating hypertension[2].
The utility of 3-Chloro-4-ethoxybenzoyl chloride lies in its ability to serve as a precursor for:
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Complex Amides and Esters: Used in the construction of lead compounds in drug discovery campaigns.
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Heterocyclic Scaffolds: The benzoyl group can be incorporated into various heterocyclic ring systems, which form the core of many modern drugs.
-
Pesticides and Herbicides: The reactivity of the acyl chloride allows for the efficient synthesis of complex molecules with desired biocidal activity.[13]
A patent for the preparation of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, an intermediate for the SGLT-2 inhibitor Ertugliflozin, highlights the industrial relevance of related chloro-ethoxy substituted benzene derivatives in modern pharmaceutical synthesis[15].
Safety and Handling
Hazard Statement: 3-Chloro-4-ethoxybenzoyl chloride is expected to be corrosive and a lachrymator. It causes severe skin burns and eye damage.[16] It reacts violently with water.
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles, and a face shield.[16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Keep away from moisture and incompatible materials such as bases, alcohols, and oxidizing agents.[6][16]
-
Spills: Absorb spills with an inert, dry material like sand or vermiculite and place in a suitable container for disposal. Do not use water.[16]
Conclusion
3-Chloro-4-ethoxybenzoyl chloride is a highly valuable, reactive intermediate for organic synthesis. While not commonly cataloged with a dedicated CAS number, its synthesis from the readily available 3-Chloro-4-ethoxybenzoic acid is straightforward using standard laboratory procedures. Its utility as an acylating agent allows for the facile creation of esters and amides, making it a key building block for constructing complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity and stringent adherence to safety protocols are essential for its successful and safe application in research and development.
References
-
What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (2025, June 24). Safic-Alcan. [Link]
-
Clark, J. (2015). Converting Carboxylic Acids into Acyl Chlorides. Chemguide. [Link]
-
General procedure A1-2. Supporting Information. [Link]
-
An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. International Journal of Scientific & Engineering Research. [Link]
-
4-Ethoxybenzoyl Chloride. PubChem. [Link]
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]
-
Preparation of Acyl Chlorides (Acid Chlorides). ChemKey. [Link]
-
Acid to Acid Chloride - Common Conditions. The Welch Group. [Link]
-
4-Ethoxybenzoyl chloride. NIST WebBook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-エトキシベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethoxybenzoyl chloride [webbook.nist.gov]
- 5. 3-Chloro-4-methoxybenzoyl Chloride | CAS 36590-49-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 3-Chlorobenzoyl chloride, 99+% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. shout.education [shout.education]
- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 12. biorxiv.org [biorxiv.org]
- 13. aobchem.com [aobchem.com]
- 14. environmentclearance.nic.in [environmentclearance.nic.in]
- 15. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]



